2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and bromophenyl groups, and a phenol ring substituted with a chlorobenzyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of a catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through an etherification reaction, where the phenol group reacts with a chlorobenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(3-bromobenzyl)oxy]phenol
- 2-[2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl]-5-[(3-methylbenzyl)oxy]phenol
Uniqueness
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of both bromophenyl and chlorobenzyl groups in the same molecule is relatively rare and may contribute to its unique reactivity and applications.
Properties
Molecular Formula |
C23H17BrClN3O2 |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17BrClN3O2/c24-16-6-4-15(5-7-16)20-12-27-23(26)28-22(20)19-9-8-18(11-21(19)29)30-13-14-2-1-3-17(25)10-14/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
OEBKWQVPNUIESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.